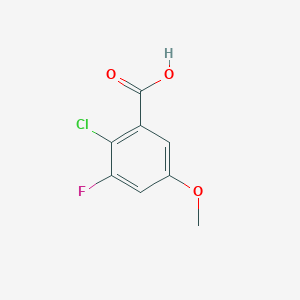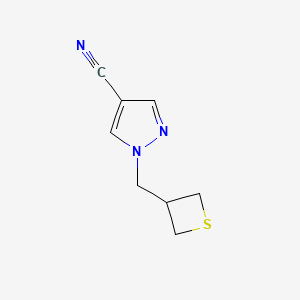
2-Chloro-3-fluoro-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of 3-fluoro-5-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing chlorine or fluorine.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroxy derivatives and reduced aromatic compounds.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-5-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is utilized in the synthesis of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-5-methoxybenzoic acid depends on its application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-fluoro-2-methoxybenzoic acid
- 2-Chloro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxybenzoic acid
Uniqueness
2-Chloro-3-fluoro-5-methoxybenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H6ClFO3 |
|---|---|
Peso molecular |
204.58 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
Clave InChI |
QKKYRBMPWBRSEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)


![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)




